molecular formula C9H16O2 B11746643 3-(2-Ethoxyethoxy)-3-methyl-1-butyne

3-(2-Ethoxyethoxy)-3-methyl-1-butyne

Cat. No.: B11746643
M. Wt: 156.22 g/mol
InChI Key: MLVRIKMFTIYUFR-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)-3-methyl-1-butyne is an organic compound with a unique structure that combines an alkyne group with ethoxyethoxy and methyl substituents. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)-3-methyl-1-butyne typically involves the reaction of 3-methyl-1-butyne with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-methyl-1-butyne+ethylene oxideKOHThis compound\text{3-methyl-1-butyne} + \text{ethylene oxide} \xrightarrow{\text{KOH}} \text{this compound} 3-methyl-1-butyne+ethylene oxideKOH​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and precise temperature control are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)-3-methyl-1-butyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new ethers or other substituted products.

Scientific Research Applications

3-(2-Ethoxyethoxy)-3-methyl-1-butyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Medicine: Investigated for its role in drug synthesis and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)-3-methyl-1-butyne involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the alkyne group and the ethoxyethoxy substituents, which can participate in various chemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethanol: A solvent with similar ethoxyethoxy functionality.

    3-Methyl-1-butyne: A simpler alkyne without the ethoxyethoxy group.

    Diethylene glycol monoethyl ether: Another compound with ethoxyethoxy groups but different core structure.

Uniqueness

3-(2-Ethoxyethoxy)-3-methyl-1-butyne is unique due to its combination of an alkyne group with ethoxyethoxy and methyl substituents

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(2-ethoxyethoxy)-3-methylbut-1-yne

InChI

InChI=1S/C9H16O2/c1-5-9(3,4)11-8-7-10-6-2/h1H,6-8H2,2-4H3

InChI Key

MLVRIKMFTIYUFR-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(C)(C)C#C

Origin of Product

United States

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